molecular formula C9H12N2O2 B2501965 N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 692287-81-3

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2501965
CAS No.: 692287-81-3
M. Wt: 180.207
InChI Key: CWMKCPQGJKUMBN-UHFFFAOYSA-N
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Description

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide (RCSB PDB Ligand ID: V9B) is a non-polymer chemical compound with the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.204 g/mol . This compound features a pyrrole-2-carboxamide skeleton, a structure of significant interest in medicinal and biological chemistry. Compounds based on the pyrrole-2-carboxaldehyde (Py-2-C) skeleton are the subject of active research due to their natural occurrence and physiological activities . Specifically, this structural motif is relevant in the study of Advanced Glycation End Products (AGEs). AGEs are metabolites produced by the reaction of glucose and amino acids, and they are crucial molecular markers in diabetes research . The formation of similar pyrrole derivatives occurs naturally in vivo through sequential non-enzymatic reactions, as well as in fermentation processes, making them valuable for modeling biochemical pathways related to lifestyle and age-related diseases . Researchers can leverage this compound for various in vitro and in vivo studies to explore the structural characteristics and mechanisms of AGE formation, investigate structure-activity relationships, and screen for potential inhibitory compounds . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12)6-4-7(11-5-6)9(13)10-2/h4-5,11H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKCPQGJKUMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide typically involves the acylation of N-methylpyrrole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, we compare it with structurally analogous pyrrole carboxamides. Key differences in substituents, molecular formulas, and inferred properties are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₁₀H₁₃N₂O₂ 217.23 N-methyl, 4-propanoyl, 2-carboxamide
N-(2-Carbamoylethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide C₉H₁₂N₄O₄ 240.22 N-(carbamoylethyl), 4-nitro, 2-carboxamide

Key Findings:

Substituent Effects on Polarity and Solubility: The 4-nitro group in the analog from is strongly electron-withdrawing, increasing polarity and likely reducing lipophilicity (logP) compared to the 4-propanoyl group in the target compound. The nitro group may also confer higher aqueous solubility . In contrast, the N-methyl group in the target compound reduces polarity, favoring lipid membrane permeability .

Reactivity and Stability: The 4-nitro group is prone to reduction reactions, which could limit the stability of the analog under reductive conditions. The 4-propanoyl group, being a ketone, may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, offering distinct reactivity profiles.

Biological Implications :

  • The carbamoylethyl side chain in the analog could facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. The N-methyl group in the target compound might improve metabolic stability by resisting oxidative demethylation.

Synthetic Accessibility: The synthesis of this compound would require selective acylation at the 4-position, whereas the nitro-substituted analog may involve nitration steps, which are often low-yielding and require stringent conditions .

Biological Activity

N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyrrole ring, which is known for its involvement in various biological activities. The compound's structure includes:

  • Methyl group substitution on nitrogen, which may enhance lipophilicity.
  • Propanoyl group that contributes to its chemical reactivity.

The molecular formula is C10_{10}H12_{12}N2_2O2_2, with a molecular weight of approximately 196.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction disrupts various biochemical pathways, contributing to its observed effects, such as:

  • Antimicrobial properties
  • Anticancer activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a notable Minimum Inhibitory Concentration (MIC) profile.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)

The following table summarizes the findings from various studies regarding its anticancer effects:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspases
A54920Cell cycle arrest and apoptosis

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited broad-spectrum activity, particularly against resistant strains of bacteria.

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer models. The study concluded that further development could lead to potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, and how can purity be validated?

  • Synthesis Protocol : The compound can be synthesized via coupling reactions involving activated esters (e.g., using carbodiimides as coupling agents) or nucleophilic substitution. For example, analogous pyrrole-2-carboxamide derivatives are synthesized by reacting amines with activated carboxylic acid intermediates under nitrogen atmosphere .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.24% purity reported for a related pyrrole-2-carboxamide) and LC-MS (e.g., ESIMS m/z 364.2) are critical for confirming purity and molecular weight .

Q. How is the molecular structure of this compound characterized experimentally?

  • Spectroscopic Techniques :

  • 1H NMR : Key peaks include δ 2.21 (s, 3H) for methyl groups and δ 6.31–8.56 ppm for aromatic protons in analogous pyrrole-carboxamides .
  • X-ray Crystallography : For crystallizable derivatives, unit cell parameters (e.g., monoclinic system, β = 92.50°) and bond angles can resolve substituent conformations .
    • Computational Methods : Density Functional Theory (DFT) optimizations predict bond lengths and electron density distributions for reactive sites .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under varying pH and temperature conditions?

  • Key Variables :

  • Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
  • pH Control : Amide bond formation requires mildly basic conditions (pH 7–9) to deprotonate amines without hydrolyzing esters .
    • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity in coupling reactions .

Q. How does the electronic environment of the pyrrole ring influence the reactivity of this compound in substitution reactions?

  • Electron-Withdrawing Effects : The propanoyl group at position 4 reduces electron density on the pyrrole ring, directing electrophilic substitution to position 5 (meta to the carboxamide) .
  • Steric Effects : N-methylation at position 1 limits steric hindrance, favoring regioselective modifications at position 3 .

Q. What crystallographic data are critical for resolving the conformational flexibility of this compound?

  • Crystal System : Monoclinic (e.g., space group P21/c) with lattice parameters (a = 9.992 Å, b = 9.978 Å, c = 31.197 Å) .
  • Torsion Angles : Dihedral angles between the pyrrole ring and substituents (e.g., propanoyl group) reveal preferred conformations .

Q. What mechanisms underlie the biological activity of pyrrole-2-carboxamide derivatives, and how can these be extrapolated to this compound?

  • Hypotheses :

  • Enzyme Inhibition : Analogous compounds inhibit kinases or proteases via hydrogen bonding with the carboxamide group .
  • Receptor Binding : The pyrrole ring may act as a π-donor in hydrophobic pockets of target proteins .
    • Validation : Competitive binding assays (e.g., SPR or ITC) and molecular docking simulations are recommended .

Methodological Notes

  • Advanced Techniques : For unresolved mechanistic questions, isotope labeling (e.g., 13C/15N) or time-resolved spectroscopy is advised.
  • Safety : Standard lab precautions (gloves, goggles, ventilation) apply due to potential reactivity of carboxamides .

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